molecular formula C11H13NOS B2894508 (3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one CAS No. 52687-69-1

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one

Cat. No.: B2894508
CAS No.: 52687-69-1
M. Wt: 207.29
InChI Key: LVAMHABPNPNFBS-DHZHZOJOSA-N
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Description

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one is an organic compound characterized by the presence of an amino group, a phenylsulfanyl group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one typically involves the reaction of 4-amino-3-phenylsulfanylbut-3-en-2-one with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol at a temperature of around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylsulfanyl group may interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-amino-3-phenylsulfanylbut-3-en-2-one: Similar structure but with a butenone backbone.

    (E)-4-amino-3-phenylsulfanylhex-3-en-2-one: Similar structure but with a hexenone backbone.

Uniqueness

(3E)-4-amino-3-(phenylsulfanyl)pent-3-en-2-one is unique due to its specific pentenone structure, which provides distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(E)-4-amino-3-phenylsulfanylpent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAMHABPNPNFBS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)SC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\SC1=CC=CC=C1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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